4-N-boc amino-3-methyl isothiazole
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Overview
Description
4-N-boc amino-3-methyl isothiazole is a chemical compound with the molecular formula C9H14N2O2S . It is used as a reagent in the preparation of new geldanamycin derivatives with anti-Hsp properties .
Synthesis Analysis
The synthesis of this compound involves the reduction of the carboxylic group of N-Boc-masked amino acid using NaBH4 . The obtained N-Boc amino alcohol is then oxidized by SO3·Et2O in the presence of DMSO solvent .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered isothiazole ring with a methyl group at the 3-position and a Boc-protected amino group at the 4-position .Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . This makes it a useful protecting group in the synthesis of multifunctional targets .Mechanism of Action
Safety and Hazards
Future Directions
In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety found in 4-N-boc amino-3-methyl isothiazole, is commonly found in many commercially available drugs . Therefore, it is always imperative to develop new eco-friendly synthetic strategies for isoxazole synthesis . This could be a promising future direction for research involving this compound.
Properties
IUPAC Name |
tert-butyl N-(3-methyl-1,2-thiazol-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-6-7(5-14-11-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQMUEBPBWDMKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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